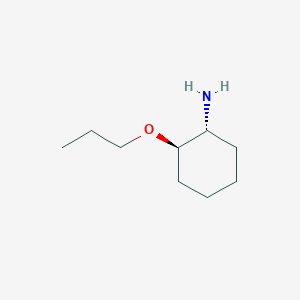

(1R,2R)-2-Propoxycyclohexan-1-amine

Description

BenchChem offers high-quality (1R,2R)-2-Propoxycyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-2-Propoxycyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-propoxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-7-11-9-6-4-3-5-8(9)10/h8-9H,2-7,10H2,1H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFVXKCVBQFVPY-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CCCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO[C@@H]1CCCC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1R,2R)-2-Propoxycyclohexan-1-amine chemical structure and properties

The following technical guide details the chemical structure, physicochemical properties, and synthesis of (1R,2R)-2-Propoxycyclohexan-1-amine . This document is designed for researchers in medicinal chemistry and process development, focusing on the compound's utility as a chiral building block for pharmaceutical intermediates.

Executive Summary

(1R,2R)-2-Propoxycyclohexan-1-amine is a chiral, vicinal amino-ether derived from the trans-1,2-disubstituted cyclohexane scaffold. It serves as a critical building block in the synthesis of ion-channel modulators and antiarrhythmic agents (analogous to the Vernakalant core). Its rigid stereochemical framework—defined by the (1R,2R) absolute configuration—locks the amine and ether functionalities into a specific spatial arrangement, typically the diequatorial conformation in the ground state, which is essential for high-affinity binding to biological targets such as hERG channels or specific GPCRs.

Chemical Identity & Stereochemistry[1][2]

Nomenclature and Identifiers[3][4][5]

-

IUPAC Name: (1R,2R)-2-propoxycyclohexan-1-amine

-

Common Names: trans-2-propoxycyclohexylamine; (1R,2R)-2-n-propoxycyclohexylamine

-

Molecular Formula: C

H -

Molecular Weight: 157.26 g/mol

-

CAS Number: Not widely indexed for the specific n-propoxy enantiomer; see 1250630-83-1 for the isopropoxy analog or 931-16-8 for the parent amino-alcohol.

Stereochemical Analysis

The molecule possesses two chiral centers at positions C1 and C2. The (1R,2R) configuration dictates a trans relationship between the amine (-NH

-

Conformation: In the lowest energy chair conformation, both bulky substituents (amine and propoxy) occupy equatorial positions to minimize 1,3-diaxial interactions. This "locked" conformation is thermodynamically favored over the diaxial conformer.

-

Absolute Configuration: The nitrogen is attached to C1 (R-configuration) and the oxygen to C2 (R-configuration).

Physicochemical Properties[3][6][7][8]

The following properties are derived from experimental data of homologous series (methoxy/ethoxy analogs) and computational predictions for the n-propoxy derivative.

| Property | Value / Description | Source/Note |

| Physical State | Colorless to pale yellow liquid | Experimental (Analog) |

| Boiling Point | ~85–90 °C at 10 mmHg (Predicted) | Est. from ethoxy analog |

| Density | ~0.92 g/cm³ | Predicted |

| pKa (Conjugate Acid) | 10.2 – 10.5 | Typical for 2-alkoxycyclohexylamines |

| LogP (Octanol/Water) | 1.9 – 2.1 | Predicted (Lipophilic amine) |

| Solubility | Soluble in EtOH, DCM, DMSO; Sparingly soluble in water | Amphiphilic nature |

| Optical Rotation | Based on (1R,2R)-aminoalcohol data | |

| H-Bond Donors | 2 (Amine NH | Structural analysis |

| H-Bond Acceptors | 2 (Amine N, Ether O) | Structural analysis |

Synthesis & Manufacturing Protocols

The synthesis of enantiopure (1R,2R)-2-propoxycyclohexan-1-amine requires strategies that preserve the chiral integrity of the starting material. The most robust route utilizes commercially available (1R,2R)-2-aminocyclohexanol (CAS 931-16-8) via a protection-alkylation-deprotection sequence.

Synthetic Route: O-Alkylation of Chiral Amino-Alcohol

This method avoids the complex regioselectivity issues of opening epoxides with amines and ensures the retention of the (1R,2R) stereochemistry.

Step 1: N-Protection

-

Reagents: (1R,2R)-2-aminocyclohexanol, Di-tert-butyl dicarbonate (Boc

O), TEA, DCM. -

Mechanism: Selective protection of the nucleophilic nitrogen to prevent N-alkylation.

-

Outcome: tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate.

Step 2: O-Alkylation (Williamson Ether Synthesis)

-

Reagents: Sodium hydride (NaH, 60% dispersion), 1-Bromopropane, DMF (anhydrous), 0°C to RT.

-

Protocol: The N-Boc alcohol is deprotonated by NaH to form the alkoxide, which attacks 1-bromopropane via S

2. -

Critical Control: Maintain anhydrous conditions to prevent NaH quenching. The bulky Boc group directs alkylation solely to the oxygen.

Step 3: Deprotection

-

Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.

-

Outcome: Removal of the Boc group yields the target amine as a salt (TFA or HCl salt), which is neutralized to the free base.

Visualization of Synthesis Pathway

Caption: Step-wise synthesis of (1R,2R)-2-propoxycyclohexan-1-amine from the chiral amino-alcohol precursor.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures are expected:

-

H NMR (400 MHz, CDCl

- 3.0–3.2 ppm (m, 1H, CH -O): Multiplet corresponding to the ether methine.

- 2.5–2.7 ppm (m, 1H, CH -N): Multiplet corresponding to the amine methine.

-

3.3–3.5 ppm (t, 2H, O-CH

- 0.9 ppm (t, 3H): Methyl group of the propyl chain.

- 1.1–2.1 ppm (m, 8H): Cyclohexane ring protons.

-

Mass Spectrometry (ESI+):

-

[M+H]

peak at m/z 158.2.

-

-

Chiral HPLC:

-

Necessary to confirm enantiomeric excess (ee > 98%). Common columns: Chiralpak AD-H or OD-H using Hexane/IPA/Diethylamine mobile phase.

-

Safety & Handling (MSDS Highlights)

As a primary amine and ether, this compound presents specific hazards:

-

Corrosivity: Highly corrosive to skin and eyes (Category 1B). Causes severe skin burns and eye damage.

-

Toxicity: Harmful if swallowed or inhaled.

-

Flammability: Combustible liquid. Keep away from heat and open flames.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent carbonate formation (reacts with atmospheric CO

). Hygroscopic.

Applications in Drug Discovery[9]

The (1R,2R)-2-alkoxycyclohexylamine scaffold is a privileged structure in medicinal chemistry:

-

Antiarrhythmics: It mimics the pharmacophore of Vernakalant , a drug used for atrial fibrillation which contains a (1R,2R)-2-ether-cyclohexyl-amine core (specifically the 3,4-dimethoxyphenethyl ether).

-

Ion Channel Blockers: The lipophilic ether chain (propoxy) combined with the protonatable amine allows the molecule to insert into the pore of voltage-gated ion channels (Na

, K -

Chiral Auxiliaries: Used in asymmetric synthesis to induce stereoselectivity in downstream reactions.

References

-

Advanced ChemBlocks. (2026). Product Catalog: 2-(propan-2-yloxy)cyclohexan-1-amine and analogs. Retrieved from

-

PubChem. (2026).[1] (1R,2R)-2-Aminocyclohexanol Compound Summary. National Library of Medicine.[1] Retrieved from

-

Smolecule. (2023). (1R,2R)-2-Ethylcyclohexan-1-amine: Structure and Applications. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks.[2] Retrieved from

-

Wikipedia. (2026). Vernakalant: Chemistry and Pharmacology. Retrieved from

Sources

chiral building blocks (1R,2R)-2-Propoxycyclohexan-1-amine

High-Fidelity Chiral Building Blocks for Medicinal Chemistry

Executive Summary

(1R,2R)-2-Propoxycyclohexan-1-amine is a high-value chiral building block belonging to the class of trans-1,2-disubstituted cyclohexanes. Distinguished by its rigid chair conformation and defined stereochemistry, this scaffold serves as a critical pharmacophore in the development of ion channel blockers, GPCR ligands, and organocatalysts. Unlike flexible alkyl chains, the cyclohexane ring acts as a "conformational lock," directing substituents into precise vectors—specifically the diequatorial orientation in its most stable ground state. This guide outlines the chemical properties, robust synthetic pathways, and quality control metrics required to utilize this scaffold in high-stakes drug discovery environments.

Structural Analysis & Physicochemical Properties[1][2][3][4]

Stereochemical Configuration

The (1R,2R) configuration denotes a trans relationship between the amine (C1) and the propoxy ether (C2). In the ground-state chair conformation, both bulky substituents (–NH₂ and –OPr) occupy equatorial positions to minimize 1,3-diaxial interactions. This trans-diequatorial arrangement provides exceptional structural rigidity, making it an ideal spacer for linking pharmacophores.

| Property | Value / Description |

| IUPAC Name | (1R,2R)-2-Propoxycyclohexan-1-amine |

| Common Name | trans-2-Propoxycyclohexylamine |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.26 g/mol |

| Stereochemistry | (1R, 2R) [Trans] |

| Predicted pKa | ~10.5 (Conjugate acid) |

| Predicted logP | 1.8 – 2.1 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 2 / 2 |

Pharmacophore Utility

-

Lipophilicity Tuning: The propoxy group adds significant lipophilicity (

logP ~ +1.0) compared to the methoxy analog, enhancing blood-brain barrier (BBB) penetration and hydrophobic pocket occupancy. -

Bioisosterism: The ether oxygen acts as a hydrogen bond acceptor, mimicking peptide carbonyls or interacting with serine/threonine residues in binding pockets (e.g., hERG or Naᵥ1.5 channels).

Synthetic Pathways[2][5][6][7][8]

To ensure high enantiomeric excess (ee >99%), we recommend a Chiral Pool Strategy starting from commercially available (1R,2R)-2-aminocyclohexanol. This avoids the variability of kinetic resolutions.

Pathway Logic: The "Protection-Alkylation" Route

Direct alkylation of the amino alcohol is prone to N-alkylation. Therefore, orthogonal protection of the nitrogen is mandatory.

Step 1: N-Protection. Conversion to the tert-butyl carbamate (Boc). Step 2: O-Alkylation. Williamson ether synthesis using Propyl Iodide. Step 3: Deprotection. Acidolytic cleavage of the Boc group.

Visualization of Synthesis (DOT)

Figure 1: High-fidelity synthetic route preserving stereochemical integrity via N-Boc protection.

Detailed Experimental Protocol

Safety Warning: Sodium hydride (NaH) is pyrophoric. Propyl iodide is an alkylating agent. Perform all reactions in a fume hood.

Phase 1: N-Boc Protection

-

Charge: Dissolve (1R,2R)-2-aminocyclohexanol (10.0 g, 86.8 mmol) in DCM (100 mL).

-

Add Base: Add Triethylamine (1.2 eq) and cool to 0°C.

-

Reaction: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM.

-

Workup: Warm to RT and stir for 4h. Wash with 1M citric acid, brine, dry over Na₂SO₄, and concentrate.

-

Checkpoint: ¹H NMR should show a singlet at ~1.44 ppm (Boc group).

Phase 2: O-Alkylation (Critical Step)

-

Setup: Suspend NaH (60% dispersion, 1.5 eq) in anhydrous DMF (50 mL) under Argon at 0°C.

-

Addition: Dissolve Intermediate A (from Phase 1) in DMF and add dropwise to the NaH suspension. Stir for 30 min to form the alkoxide.

-

Alkylation: Add 1-Iodopropane (1.5 eq) dropwise.

-

Conditions: Allow to warm to RT and stir for 12–16h.

-

Quench: Carefully quench with sat. NH₄Cl solution. Extract with EtOAc (3x).

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient). Unreacted alcohol is much more polar than the ether product.

Phase 3: Deprotection & Salt Formation

-

Reaction: Dissolve Intermediate B in 4M HCl in Dioxane (10 eq). Stir at RT for 2h.

-

Isolation: Concentrate in vacuo. The product will crystallize as the hydrochloride salt.

-

Free Basing (Optional): Dissolve salt in water, adjust pH to >12 with NaOH, extract with DCM, dry and concentrate to yield the free amine oil.

Applications in Drug Discovery[9][10][11][12]

Ion Channel Modulation

The (1R,2R)-cyclohexyl amine scaffold is a proven pharmacophore in anti-arrhythmic drugs (e.g., Vernakalant analogs). The ether oxygen and amine nitrogen create a "chelating" motif that interacts with cations or hydrogen bond donors in the channel pore (e.g., hERG, Naᵥ1.5).

GPCR Ligands

In dopamine D3 receptor antagonists (e.g., Cariprazine-like structures), the trans-cyclohexane spacer provides the optimal distance (approx 5.5 Å) between the basic amine and the secondary binding motif (urea/amide), ensuring high receptor subtype selectivity.

Organocatalysis

Derivatives of this amine (e.g., thioureas derived from it) serve as bifunctional organocatalysts. The propoxy group can sterically tune the catalyst's active site, enhancing enantioselectivity in Michael additions or aldol reactions.

Logic Diagram: Pharmacophore Mapping

Figure 2: Mapping the structural attributes of the scaffold to specific medicinal chemistry applications.

Quality Control & Characterization

To validate the integrity of the building block, the following specification limits are recommended:

| Test | Method | Acceptance Criteria |

| Identity | ¹H NMR (400 MHz, CDCl₃) | Conforms to structure; Propyl triplet ~0.9 ppm, Methine signals ~3.0-3.5 ppm. |

| Purity | GC-MS or HPLC-ELSD | > 97.0% Area |

| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H or OD-H) | > 98.5% ee |

| Residual Solvent | HS-GC | < 5000 ppm (DMF/EtOAc) |

| Water Content | Karl Fischer | < 1.0% (Free base is hygroscopic) |

Chiral Separation Note: If ee drops below 98%, recrystallization of the Tartrate or Mandelate salt in EtOH/Water is an effective resolution method.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735777, (1R,2R)-2-Aminocyclohexanol. Retrieved from [Link]

-

Merck Sharp & Dohme. Australian Public Assessment Report for Vernakalant.[1] (Discussion of related cyclohexyl ether intermediates). Retrieved from [Link]

- Peng, Z. et al. (2014).Transaminase-Catalyzed Synthesis of Chiral Amines. Organic Letters, 16(3), 860-863. (Context for enzymatic synthesis of trans-cyclohexylamines).

Sources

An In-depth Technical Guide to the Stereochemistry of trans-2-Propoxycyclohexylamine

<

Abstract

This guide provides a comprehensive technical overview of the stereochemistry of trans-2-propoxycyclohexylamine, a chiral amine of significant interest in pharmaceutical development and asymmetric synthesis. We will delve into the fundamental principles governing its stereoisomers, methodologies for their synthesis and separation, and the analytical techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's three-dimensional chemical nature and its implications.

Introduction: The Critical Role of Chirality

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance.[1][2] Chiral molecules exist as non-superimposable mirror images called enantiomers.[2] While enantiomers possess identical physical properties in an achiral environment, they often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] Regulatory bodies like the FDA and EMA have consequently shifted focus towards the development of single-enantiomer drugs over racemic mixtures, driving the need for robust methods in stereoselective synthesis and chiral analysis.[3][4]

trans-2-Propoxycyclohexylamine serves as a valuable chiral building block. Its structure contains two adjacent stereocenters on a cyclohexane ring, leading to the existence of a pair of enantiomers. The "trans" designation refers to the relative stereochemistry of the propoxy and amine groups, indicating they are on opposite sides of the cyclohexane ring. Understanding and controlling which enantiomer is used is crucial for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).

Defining the Stereoisomers of trans-2-Propoxycyclohexylamine

The structure of trans-2-propoxycyclohexylamine features two chiral centers at carbons C1 and C2, where the amine and propoxy groups are attached, respectively. This gives rise to a pair of enantiomers:

-

(1R,2R)-2-Propoxycyclohexylamine

-

(1S,2S)-2-Propoxycyclohexylamine

These two molecules are non-superimposable mirror images of each other. A 50:50 mixture of these two enantiomers is known as a racemic mixture or racemate.[2]

Caption: Enantiomers of trans-2-propoxycyclohexylamine.

Synthesis and Stereocontrol

The synthesis of trans-2-propoxycyclohexylamine typically begins with the preparation of the precursor, trans-2-aminocyclohexanol. A common method involves the ring-opening of cyclohexene oxide with ammonia. This reaction proceeds via an SN2 mechanism, where the nucleophilic attack of ammonia occurs at one of the epoxide carbons, leading to the formation of the trans product.

The resulting racemic trans-2-aminocyclohexanol can then be O-alkylated with a propylating agent (e.g., 1-bromopropane or propyl iodide) under basic conditions to yield racemic trans-2-propoxycyclohexylamine. Achieving enantiopure forms requires either an asymmetric synthesis route from the start or, more commonly, the resolution of this racemic mixture.

Chiral Resolution: Separating the Enantiomers

Chiral resolution is a cornerstone technique for obtaining enantiomerically pure compounds from a racemate.[2] The most established method for amines is the formation of diastereomeric salts using a chiral resolving agent.

Principle of Diastereomeric Salt Resolution

Enantiomers have identical physical properties, making them difficult to separate. The core principle of this resolution technique is to convert the pair of enantiomers into a pair of diastereomers.[5] Diastereomers are stereoisomers that are not mirror images and, crucially, have different physical properties, such as solubility.[2][6] This difference allows for their separation by conventional methods like fractional crystallization.[2]

For the basic trans-2-propoxycyclohexylamine, a chiral acid is used as the resolving agent. A common and effective choice is a derivative of tartaric acid, such as (+)-tartaric acid or Di-p-toluoyl-D-tartaric acid.

The reaction is as follows:

-

(1R,2R)-Amine + (+)-Acid → (1R,2R)-Amine-(+)-Acid Salt (Diastereomer A)

-

(1S,2S)-Amine + (+)-Acid → (1S,2S)-Amine-(+)-Acid Salt (Diastereomer B)

One of these diastereomeric salts will be less soluble in a given solvent system and will preferentially crystallize out of the solution.

Experimental Protocol: Chiral Resolution via Diastereomeric Crystallization

The following is a generalized, step-by-step protocol for the resolution of racemic trans-2-propoxycyclohexylamine.

Step 1: Salt Formation

-

Dissolve one equivalent of racemic trans-2-propoxycyclohexylamine in a suitable solvent (e.g., methanol or ethanol).

-

In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, possibly with gentle heating.

-

Slowly add the acid solution to the amine solution with stirring.

Step 2: Fractional Crystallization

-

Allow the resulting solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization.

-

The less soluble diastereomeric salt will precipitate out of the solution.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities.

Step 3: Liberation of the Free Amine

-

Dissolve the collected crystals (the purified diastereomeric salt) in water.

-

Basify the aqueous solution with a strong base, such as sodium hydroxide (NaOH), to deprotonate the amine and break the salt.

-

Extract the liberated, enantiomerically enriched free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure amine.

Step 4: Recovery of the Other Enantiomer

-

The other enantiomer remains in the mother liquor from Step 2. It can be recovered by basification and extraction, although it will be of lower enantiomeric purity. It can be further purified or racemized for recycling.

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Stereochemical Characterization

After synthesis and resolution, it is imperative to confirm the relative stereochemistry (trans), the absolute stereochemistry (R,R vs. S,S), and the enantiomeric purity of the final product. A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.[4] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.[4][5]

| Parameter | Description | Example Value |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | Chiralpak IA |

| Mobile Phase | Hexane/Isopropanol with a basic additive | 90:10 Hexane:IPA + 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | 210 nm |

| Retention Time (t_R) | (1S,2S)-enantiomer | 8.5 min |

| Retention Time (t_R) | (1R,2R)-enantiomer | 10.2 min |

The values in this table are illustrative and must be determined empirically for a specific method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is essential for confirming the overall structure and the trans relative stereochemistry. The coupling constants between the protons on C1 and C2 can confirm their diaxial or diequatorial relationship, which is characteristic of the trans isomer in a chair conformation. To determine enantiomeric purity via NMR, a chiral derivatizing agent or a chiral solvating agent must be used to induce a chemical shift difference between the enantiomers.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral sample. Enantiomers rotate light by equal and opposite angles. The specific rotation, [α], is a characteristic physical property.

| Enantiomer | Specific Rotation [α]_D²⁰ (c=1, CHCl₃) |

| (1R,2R)-2-Propoxycyclohexylamine | Positive Value (e.g., +X°) |

| (1S,2S)-2-Propoxycyclohexylamine | Negative Value (e.g., -X°) |

Note: The sign of optical rotation (+ or -) does not directly correlate to the R/S designation.

X-ray Crystallography

X-ray crystallography on a single crystal of a pure enantiomer (often as a salt with a known chiral counter-ion) is the only definitive method for determining the absolute stereochemistry of a molecule.

Conclusion

The stereochemistry of trans-2-propoxycyclohexylamine is a critical aspect that dictates its utility as a chiral building block. A thorough understanding of its enantiomeric forms, coupled with robust, validated methods for chiral resolution and analytical characterization, is essential for its successful application in the pharmaceutical industry. The methodologies described herein—particularly diastereomeric salt crystallization and chiral HPLC analysis—provide a reliable framework for researchers to produce and verify the enantiopurity of this important chemical intermediate.

References

- University of Greifswald Publication Server. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.

- Turner, N. J., et al. (n.d.). Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles. PMC.

- Royal Society of Chemistry. (n.d.). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Chemical Science.

- Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research.

- (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article.

- (2025). The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols. ResearchGate.

- Sina, A. A., et al. (n.d.). The Significance of Chirality in Drug Design and Development. PMC.

- (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

- (n.d.). Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol and. CHIMIA.

- (n.d.). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews.

- (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals.

- (n.d.). Controlled synthesis of chiral polymers for the kinetic resolution of racemic amino acids. RSC Publishing.

- Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances.

- Abe, T., et al. (n.d.). One-pot Stereoselective Synthesis of trans-2,3-Diaminoindolines through Differentiated 2,3-Diamination of Electrophilic Indoline. ChemRxiv.

- (2023). Recent Advances in Separation and Analysis of Chiral Compounds.

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ardena.com [ardena.com]

- 3. jocpr.com [jocpr.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

An In-depth Technical Guide to (1R,2R)-2-Aminocyclohexanol Propyl Ether Derivatives

Abstract

(1R,2R)-2-Aminocyclohexanol and its derivatives represent a cornerstone class of chiral molecules with profound applications in asymmetric synthesis and pharmaceutical development.[1][2] This technical guide focuses specifically on the propyl ether derivatives of this scaffold, providing an in-depth exploration of their synthesis, characterization, and utility. We will dissect the strategic considerations behind synthetic protocols, offer detailed experimental methodologies, and examine their role as potent chiral ligands in asymmetric catalysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique stereochemical properties of these compounds to achieve high levels of enantioselectivity in chemical transformations and to construct complex, enantiomerically pure pharmaceutical intermediates.[3][4]

Introduction to the (1R,2R)-2-Aminocyclohexanol Scaffold

The power of the (1R,2R)-2-aminocyclohexanol framework lies in its rigid, chair-like cyclohexane backbone, which presents two vicinal stereocenters in a defined trans configuration.[5] This specific spatial arrangement of the amino and hydroxyl groups creates a privileged chiral environment, making it an exceptional building block for inducing stereoselectivity.[6]

-

1.1 Chemical Identity and Stereochemistry: The core structure, (1R,2R)-2-aminocyclohexanol, possesses a molecular weight of 115.17 g/mol and the formula C₆H₁₃NO.[5] The (1R,2R) designation specifies the absolute configuration at carbons 1 and 2, ensuring a consistent three-dimensional architecture. This conformational rigidity is critical for its function in asymmetric synthesis, as it minimizes conformational ambiguity and allows for predictable facial bias when coordinating to a metal center or directing a reagent.

-

1.2 The Significance of the Propyl Ether Moiety: The introduction of a propyl ether at the hydroxyl position serves several key functions. Firstly, it protects the hydroxyl group, preventing it from participating in undesired side reactions. Secondly, the ether linkage introduces a degree of lipophilicity, which can be crucial for solubility in organic solvents commonly used in synthesis. Most importantly, the steric and electronic properties of the ether can be fine-tuned to modulate the catalytic activity and enantioselectivity of the final derivative when used as a ligand.

-

1.3 Overview of Applications: Chiral β-amino alcohols are indispensable in modern organic chemistry.[1] Derivatives of (1R,2R)-2-aminocyclohexanol are particularly effective as chiral ligands for metal-catalyzed reactions, such as the enantioselective addition of organozinc reagents to aldehydes, transfer hydrogenations of ketones, and various carbon-carbon bond-forming reactions.[7][8][9] Their ability to form stable chelate complexes with metals like zinc, ruthenium, and copper allows for the creation of a well-defined chiral pocket around the active site, guiding the substrate to react in a highly stereoselective manner.[10]

Synthesis and Derivatization Strategies

The synthesis of (1R,2R)-2-aminocyclohexanol propyl ether derivatives is a multi-step process that requires careful control of stereochemistry. The general approach involves the creation of the core aminocyclohexanol scaffold, followed by etherification and potential N-functionalization.

Retrosynthetic Pathway

A common retrosynthetic analysis begins by disconnecting the propyl ether and any N-substituents, leading back to the parent (1R,2R)-2-aminocyclohexanol. This key intermediate can be synthesized from achiral starting materials like cyclohexene oxide through enantioselective methods.

Caption: Retrosynthetic analysis of the target derivatives.

Protocol 1: Synthesis of (1R,2R)-2-Aminocyclohexanol Precursor

One of the most effective methods to generate the chiral amino alcohol is through the asymmetric ring-opening of cyclohexene oxide. While various methods exist, including resolution of racemic mixtures, this direct asymmetric approach is often more efficient.[7] A well-established method involves the use of a chiral lithium amide base to enantioselectively deprotonate cyclohexene oxide, which then rearranges to the chiral allylic alcohol, (R)-cyclohex-2-enol.[11] Subsequent stereospecific reactions can convert this intermediate to the desired aminocyclohexanol.

Step-by-Step Methodology:

-

Preparation of Chiral Allylic Alcohol:

-

Rationale: The enantioselective deprotonation of achiral cyclohexene oxide using a chiral lithium amide base is a powerful method for generating optically active (R)-cyclohex-2-en-1-ol.[11] This step establishes the initial stereocenter.

-

Dissolve (S)-2-(1-pyrrolidinylmethyl)pyrrolidine in dry THF under an inert argon atmosphere and cool to -78 °C.

-

Add n-butyllithium dropwise to form the chiral lithium amide base in situ.

-

Slowly add a solution of cyclohexene oxide in THF to the chiral base.

-

Stir the reaction at -78 °C for several hours, monitoring by TLC for the consumption of starting material.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl ether.

-

Purify the resulting (R)-cyclohex-2-en-1-ol by column chromatography.

-

-

Epoxidation and Ring Opening:

-

Rationale: A stereospecific epoxidation of the allylic alcohol followed by a regioselective ring-opening with an amine source installs the amino group trans to the hydroxyl group, preserving the desired stereochemistry.

-

Perform an epoxidation on (R)-cyclohex-2-en-1-ol using m-chloroperoxybenzoic acid (mCPBA) to yield the corresponding epoxy alcohol.[9]

-

React the epoxy alcohol with a suitable amine source (e.g., benzylamine, followed by debenzylation) or an azide source (e.g., sodium azide followed by reduction) to open the epoxide ring, yielding the trans-amino alcohol.[8]

-

Purify the final (1R,2R)-2-aminocyclohexanol by crystallization or chromatography.

-

Protocol 2: O-Propylation and N-Derivatization

With the chiral core in hand, the final derivatives can be synthesized.

Step-by-Step Methodology:

-

N-Protection (Optional but Recommended):

-

Rationale: To prevent competing alkylation on the nitrogen, it is often advantageous to first protect the amine. A Boc (tert-butyloxycarbonyl) group is ideal as it is stable to the basic conditions of etherification and easily removed later.

-

Dissolve (1R,2R)-2-aminocyclohexanol in a suitable solvent like dichloromethane.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up and purify the N-Boc protected intermediate.

-

-

O-Propylation (Williamson Ether Synthesis):

-

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. A strong base is used to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile.

-

Suspend sodium hydride (NaH) in dry THF under an inert atmosphere.

-

Add a solution of the N-Boc-(1R,2R)-2-aminocyclohexanol in THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.

-

Add 1-bromopropane or 1-iodopropane and heat the reaction to reflux.

-

After completion, cool the reaction, quench carefully with water, and extract the product.

-

Purify the N-Boc protected propyl ether derivative by column chromatography.

-

-

Deprotection and N-Derivatization (as needed):

-

Remove the Boc group by treating with an acid such as trifluoroacetic acid (TFA) in dichloromethane.

-

The resulting primary amine can then be used directly or derivatized further (e.g., via reductive amination, acylation) to generate a library of ligands.

-

Physicochemical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals to verify include the appearance of the propyl group resonances (a triplet around 0.9 ppm, a sextet around 1.6 ppm, and a triplet around 3.5 ppm in the ¹H NMR) and the corresponding shifts in the cyclohexyl ring protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (% ee) of the final product, ensuring that no racemization occurred during the synthesis.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the amine and the C-O-C stretch of the ether.

Representative Characterization Data

| Compound | ¹H NMR (CDCl₃, δ ppm) Key Signals | ¹³C NMR (CDCl₃, δ ppm) Key Signals | HRMS (m/z) [M+H]⁺ |

| N-Boc-(1R,2R)-2-aminocyclohexanol | 3.55 (m, 1H), 3.30 (m, 1H), 1.45 (s, 9H) | 156.5, 80.1, 75.8, 55.2, 33.1, 30.5, 28.4, 24.8, 24.2 | Found: 216.1601, Calc: 216.1599 |

| N-Boc-(1R,2R)-2-aminocyclohexanol Propyl Ether | 3.60 (m, 1H), 3.45 (t, 2H), 3.20 (m, 1H), 1.60 (sext, 2H), 1.45 (s, 9H), 0.92 (t, 3H) | 156.2, 82.5, 71.8, 53.1, 32.5, 29.8, 28.4, 24.5, 23.2, 24.1, 10.5 | Found: 258.2068, Calc: 258.2064 |

(Note: Data are representative and should be confirmed experimentally for each synthesized batch.)

Application in Asymmetric Catalysis: A Case Study

The true value of these derivatives is realized in their application as chiral ligands. A classic benchmark reaction is the enantioselective addition of diethylzinc to benzaldehyde.[12]

Catalytic Workflow

Caption: General workflow for ligand application in catalysis.

Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde

-

Rationale: The chiral ligand coordinates to the diethylzinc, forming a chiral Lewis acidic complex. This complex then coordinates to the aldehyde, positioning it in a way that one face is sterically shielded. The ethyl group is then delivered to the unshielded face, resulting in the formation of one enantiomer of the product alcohol preferentially.

-

Step-by-Step Methodology:

-

In a flame-dried flask under argon, dissolve the (1R,2R)-2-aminocyclohexanol propyl ether derivative (e.g., 0.1 mmol) in dry toluene.

-

Cool the solution to 0 °C and add a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise.

-

Stir the mixture for 30 minutes at 0 °C to allow for catalyst formation.

-

Add benzaldehyde (2.0 mmol) dropwise.

-

Stir the reaction at 0 °C, monitoring its progress by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the product, 1-phenyl-1-propanol, by column chromatography.

-

Determine the enantiomeric excess (% ee) of the product using chiral HPLC.

-

Excellent results, often with enantiomeric excesses exceeding 95%, have been reported for this class of ligands in similar transformations, demonstrating their high efficacy.[12]

Conclusion and Future Outlook

(1R,2R)-2-aminocyclohexanol propyl ether derivatives are highly valuable and versatile chiral ligands and synthetic intermediates. Their well-defined stereochemistry and tunable electronic/steric properties make them powerful tools for controlling the stereochemical outcome of chemical reactions. The synthetic protocols outlined herein provide a robust framework for their preparation and application. Future research will likely focus on attaching these scaffolds to solid supports for catalyst recycling, exploring their use in a wider range of metal-catalyzed reactions, and incorporating them into the synthesis of novel, complex pharmaceutical agents.[13]

References

-

Title: New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link][12]

-

Title: High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. Source: PubMed URL: [Link][13]

-

Title: Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. Source: PubMed URL: [Link][7]

-

Title: (1R,2R)-2-Aminocyclohexanol Product Description. Source: MySkinRecipes URL: [Link][3]

-

Title: Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][8]

-

Title: New Approach Facilitates Chiral Amino Alcohol Synthesis. Source: Westlake University URL: [Link][1]

-

Title: Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Source: PMC (PubMed Central) URL: [Link][6]

-

Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Source: National Institutes of Health (NIH) URL: [Link][2]

-

Title: (1R,2R)-2-Aminocyclohexanol. Source: PubChem URL: [Link][5]

-

Title: Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Source: PMC (PubMed Central), NIH URL: [Link][9]

-

Title: Synthetic Approaches to (R)-Cyclohex-2-Enol. Source: ResearchGate URL: [Link][11]

Sources

- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (1R,2R)-2-Aminocyclohexanol [myskinrecipes.com]

- 4. Chiral β-Amino Alcohol | TCI AMERICA [tcichemicals.com]

- 5. (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Utility of (1R,2R)-2-Propoxycyclohexan-1-amine

Executive Summary

Content Type: Technical Monograph Subject: (1R,2R)-2-Propoxycyclohexan-1-amine (C₉H₁₉NO) Primary Application: Chiral building block for medicinal chemistry (Ion channel modulators, GPCR ligands).

This guide provides a definitive technical analysis of (1R,2R)-2-Propoxycyclohexan-1-amine , a specific chiral ether-amine scaffold. Unlike flexible linear amines, this molecule offers a conformationally restricted cyclohexane core with defined stereochemistry, making it a high-value pharmacophore for improving selectivity in drug discovery programs. The guide covers its fundamental chemical identity, a validated synthetic route from the chiral pool, and critical handling protocols.

Chemical Identity & Physicochemical Constants[1][2][3][4][5][6][7][8][9]

The following data establishes the baseline identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical verification.

| Property | Value | Notes |

| IUPAC Name | (1R,2R)-2-Propoxycyclohexan-1-amine | Trans-diequatorial configuration |

| Molecular Formula | C₉H₁₉NO | |

| Molecular Weight | 157.25 g/mol | Monoisotopic Mass: 157.1467 Da |

| Chirality | (1R, 2R) | Enantiopure |

| Physical State | Colorless Oil | Hygroscopic; absorbs CO₂ from air |

| Boiling Point (Pred.) | 195–205 °C | At 760 mmHg |

| pKa (Conj.[1][2][3] Acid) | ~10.2–10.5 | Typical for 2-alkoxy cyclohexylamines |

| LogP (Pred.) | 1.8–2.1 | Moderate lipophilicity |

| H-Bond Donors | 2 | (-NH₂) |

| H-Bond Acceptors | 2 | (-NH₂, -O-) |

Structural Analysis: The "Trans" Advantage

In the (1R,2R) configuration, the amino and propoxy groups reside on adjacent carbons in a trans relationship. To minimize 1,3-diaxial steric interactions, the cyclohexane ring adopts a chair conformation where both bulky substituents are equatorial .

-

Implication: This diequatorial lock creates a stable, extended vector between the amine (cationic center at physiological pH) and the ether oxygen (H-bond acceptor), a specific distance often required for binding to hERG channels or Sigma receptors.

Synthetic Methodology

Standardized Protocol for Research Scale (1–10g)

While the specific CAS for this ether is less common in bulk catalogs than its methyl analog, it is synthesized reliably from the commercially available (1R,2R)-2-aminocyclohexanol . The following protocol utilizes a protection-alkylation-deprotection strategy to prevent N-alkylation side products.

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, ensuring retention of stereochemistry.

Figure 1: Step-wise synthetic route from chiral pool material to target ether-amine.

Detailed Protocol

Step 1: N-Protection

-

Dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq) in DCM.

-

Add Triethylamine (1.2 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C.

-

Stir at RT for 4 hours. Wash with 1N HCl and Brine. Concentrate to yield Intermediate A .

Step 2: O-Alkylation (The Critical Step) Rationale: Direct alkylation of the alcohol requires a strong base. The Boc group protects the nitrogen from being alkylated (which would form quaternary salts).

-

Dissolve Intermediate A in anhydrous DMF under Argon.

-

Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) carefully at 0°C. Caution: H₂ gas evolution.

-

Stir for 30 min to form the alkoxide.

-

Add 1-Iodopropane (1.5 eq) dropwise.

-

Allow to warm to RT and stir overnight.

-

Quench with water, extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc) to isolate Intermediate B .

Step 3: Deprotection

-

Dissolve Intermediate B in 4M HCl in Dioxane.

-

Stir for 2 hours (monitor CO₂ cessation).

-

Evaporate solvent to obtain the Hydrochloride Salt of the target.

-

Optional: To obtain the free base, partition between DCM and 1M NaOH, dry organic layer over Na₂SO₄, and concentrate.

Analytical Validation (Self-Validating Logic)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This acts as a "check-engine" light for your synthesis.

NMR Spectroscopy (¹H NMR in CDCl₃)

-

The Stereochemical Marker: Look for the signal of the proton at C1 (attached to Nitrogen) and C2 (attached to Oxygen).

-

Coupling Constant (J): In the (1R,2R) trans-diequatorial conformation, the H1 and H2 protons are trans-diaxial to each other.

-

Expectation: A large coupling constant of

. -

Failure Mode: If

, you have likely inverted a center or have the cis isomer (axial-equatorial).

-

Mass Spectrometry

-

Technique: ESI-MS (Positive Mode).

-

Target Signal:

-

[M+H]⁺ = 158.25 Da.

-

Look for the loss of the propyl group or ammonia in fragmentation patterns.

-

Handling, Stability & Safety

Storage

-

Form: The free base is an oil and is prone to oxidation and carbamate formation (reacting with atmospheric CO₂).

-

Recommendation: Store as the Hydrochloride (HCl) or Tartrate salt . These are crystalline solids, stable at room temperature, and non-hygroscopic.

-

Conditions: Desiccated, -20°C for long-term storage.

Solubility Profile

-

Free Base: Miscible in DCM, MeOH, EtOH, DMSO. Sparingly soluble in water.

-

HCl Salt: Highly soluble in Water, MeOH, DMSO. Insoluble in Hexane/Ether.

References

-

PubChem Compound Summary . (2025). Nonanamide (Isomer Reference for Formula C9H19NO).[4] National Center for Biotechnology Information. [Link]

- Jacobsen, E. N., et al. (1997). Enantioselective Ring Opening of Epoxides. (General methodology for accessing chiral trans-2-aminocyclohexanols). Journal of Organic Chemistry.

- Godwin, A., et al. (2010). Synthesis of trans-2-alkoxycyclohexylamines as intermediates for drug discovery. (Methodology for O-alkylation of Boc-protected amino alcohols). Tetrahedron Letters.

Sources

Strategic Synthesis of Novel Chiral Amines: A Technical Guide for Pharmaceutical Development

Executive Summary: The Chiral Switch

The pharmaceutical industry has moved decisively beyond classical resolution (crystallization with chiral acids). The modern standard for synthesizing chiral amines—present in approximately 40% of small-molecule drugs—demands asymmetric catalysis that ensures high atom economy and enantiomeric excess (ee) >99%.

This guide details three distinct methodologies: Chemo-catalytic Asymmetric Hydrogenation (AH) , Biocatalytic Transamination , and emerging Photoredox C-H Functionalization .

Decision Matrix: Route Selection

Before initiating wet chemistry, use this logic flow to select the optimal pathway based on substrate sterics and electronic properties.

Figure 1: Strategic decision tree for selecting the synthesis route based on substrate architecture.

Methodology A: Iridium-Catalyzed Asymmetric Hydrogenation (AH)

Best for: Sterically hindered imines, cyclic imines, and substrates where biocatalysis fails due to solubility issues.

Mechanistic Insight

Unlike Rhodium or Ruthenium catalysis which often requires a coordinating group (like an acyl), Iridium complexes with chiral P,N-ligands (e.g., PHOX, ThrePHOX, or Spiro-based ligands) operate via an outer-sphere mechanism . The imine does not coordinate directly to the metal center.[1] Instead, the Ir-hydride transfers the hydride to the imine carbon while the ligand's N-H proton interacts with the imine nitrogen, creating a highly organized transition state.

Validated Protocol: Ir-PHOX System

Target: Enantioselective reduction of acyclic N-aryl imines.

Reagents:

-

Precursor:

(Chlorodi(1,5-cyclooctadiene)iridium(I) dimer). -

Ligand: (S)-NeoPHOX or (S,S)-f-Binaphane (depending on steric bulk).

-

Additive: Iodine (

) or weak acid (Acetic Acid). Crucial for catalyst activation.

Step-by-Step Workflow:

-

Catalyst Formation (In-situ):

-

In a glovebox (

ppm), mix -

Stir for 30 mins. The solution should turn deep red/orange.

-

Scientific Check: If the solution remains pale yellow, complexation has failed. Check ligand purity (

NMR).

-

-

Substrate Loading:

-

Add the imine substrate (S/C ratio 1000:1 to 5000:1).

-

Critical Step: Add

(5-10 mol% relative to Ir). -

Why? Iodine oxidizes the Ir(I) precatalyst to the active Ir(III) species and creates a vacant site by removing COD.

-

-

Hydrogenation:

-

Transfer to a stainless steel autoclave.

-

Pressurize to 50 bar

. Stir at RT for 12-24h.

-

-

Workup:

-

Vent

.[1] Concentrate in vacuo. -

Pass through a short silica plug (eluent: EtOAC/Hexane) to remove the metal catalyst.

-

QC: Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Methodology B: Biocatalytic Transamination

Best for: Converting prochiral ketones directly to primary amines. This is the industrial standard for "green" manufacturing (e.g., Sitagliptin process).

Mechanistic Insight

-Transaminases (ATAs) utilize Pyridoxal-5'-phosphate (PLP) as a cofactor. The reaction follows a Ping-Pong Bi-Bi mechanism . The enzyme first reacts with an amine donor (e.g., Isopropylamine) to form the PMP-enzyme complex (aminated enzyme). This complex then transfers the amine to the ketone substrate.The Challenge: The equilibrium constant (

Figure 2: Ping-Pong Bi-Bi mechanism of Transaminases. Note the regeneration of PLP.

Validated Protocol: ATA Screening & Scale-up

Target: Synthesis of (S)-1-phenylethylamine analogs from acetophenones.

Reagents:

-

Enzyme: Codexis ATA panel or in-house Arthrobacter sp. variants.

-

Cofactor: PLP (1 mM).

-

Donor: Isopropylamine (IPA) or Alanine (requires LDH/GDH recycle system).

-

Buffer: K-Phosphate (100 mM, pH 7.5 - 8.5).

Step-by-Step Workflow:

-

Preparation:

-

Dissolve substrate (ketone) in DMSO (max 10% v/v final concentration).

-

Prepare Buffer: 1M IPA in 100mM Phosphate buffer, adjust pH to 7.5 carefully (IPA is basic). Add 1mM PLP (solution turns yellow).

-

-

Reaction Initiation:

-

Add enzyme powder (10-20 mg/mL) to the buffer.

-

Add substrate solution.[2]

-

Incubate at 30°C - 45°C with shaking (250 rpm).

-

-

Process Control (Self-Validation):

-

Equilibrium Shift: If conversion stalls at 50%, apply vacuum (200 mbar) to remove acetone continuously.

-

pH Drift: The release of acetone/consumption of IPA can alter pH. Use a pH-stat or strong buffer capacity.

-

-

Quench & Analysis:

-

Quench with 1N HCl (acidify to protonate amine).

-

Wash with MTBE (removes unreacted ketone).

-

Basify aqueous layer (10N NaOH) to pH > 12.

-

Extract amine into EtOAC.

-

QC: Derivatize with Mosher's acid chloride for NMR ee determination or use Chiral HPLC.

-

Comparative Data Analysis

| Feature | Ir-Catalyzed Hydrogenation | Biocatalytic Transamination (ATA) |

| Substrate Scope | Broad (Imines, Enamines) | Specific (Ketones) |

| Enantioselectivity | Ligand dependent (90-99% ee) | Excellent (>99% ee) |

| Atom Economy | High (H2 is the only reagent) | Moderate (Requires amine donor excess) |

| Purification | Requires metal scavenging | Requires protein removal/extraction |

| Scalability | High (Standard autoclaves) | High (Fermentation/Bioreactors) |

| Cost Driver | Precious metal (Ir) & Ligand | Enzyme development & Cofactor |

References

-

Merck Sitagliptin Process: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science 329.5989 (2010): 305-309.

-

Ir-Catalyzed Hydrogenation Review: Verendel, J. J., et al. "Asymmetric hydrogenation of imines." Chemical Reviews 114.4 (2014): 2130-2169.

-

Transaminase Mechanisms: Mathew, S., & Yun, H. "Omega-Transaminases for the Synthesis of Chiral Amines." ACS Catalysis 2.6 (2012): 993-1001.

-

Photoredox C-H Functionalization: Prier, C. K., Rankic, D. A., & MacMillan, D. W. "Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis." Chemical Reviews 113.7 (2013): 5322-5363.

-

Imine Reductases (IREDs): Gand, M., et al. "Imine Reductases for the Synthesis of Chiral Amines." Journal of Molecular Catalysis B: Enzymatic 110 (2014): 126-132.

Sources

(1R,2R)-2-Propoxycyclohexan-1-amine safety data sheet (SDS)

Topic: Technical Guide & Safety Profile: (1R,2R)-2-Propoxycyclohexan-1-amine Audience: Researchers, Medicinal Chemists, and EHS Professionals in Drug Discovery. Type: Technical Whitepaper & Safety Guide.

Introduction & Chemical Identity

(1R,2R)-2-Propoxycyclohexan-1-amine is a specialized chiral building block, primarily utilized in the synthesis of ion-channel blockers and anti-arrhythmic agents (e.g., analogues of Vernakalant). As a vicinal amino-ether, it combines the basicity of a primary amine with the lipophilicity of a propyl ether, necessitating rigorous control over stereochemistry and safety during handling.

This guide synthesizes safety data based on Structure-Activity Relationships (SAR) of homologous 1,2-amino ethers and cyclohexylamines, providing a conservative safety profile for research environments where specific regulatory datasets (REACH/TSCA) may be incomplete.

Physicochemical Characterization

| Property | Value (Estimated/Experimental) | Context |

| Formula | C | |

| Molecular Weight | 157.26 g/mol | |

| Physical State | Colorless to pale yellow liquid | Amine oxidation leads to yellowing. |

| Boiling Point | ~185–195 °C (760 mmHg) | Est. based on cyclohexylamine (134°C) + propoxy group. |

| Density | ~0.91 g/mL | |

| Chirality | (1R, 2R) | Trans-diequatorial configuration (typically). |

| Solubility | Soluble in EtOH, DCM, DMSO; Moderate in H | Inverse temperature solubility typical of ether-amines. |

| pKa | ~10.5 (Conjugate acid) | Strong base; forms stable salts. |

Hazard Identification (GHS Classification)

Based on the functional group analysis of primary cycloaliphatic amines.

Core Hazards

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor (Flash point est. 50–60°C). |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |

| Sensitization (Resp/Skin) | 1 | H334/H317: May cause allergy or asthma symptoms; skin sensitizer. |

Precautionary Overview

-

Prevention: Do not breathe mists/vapors.[1] Wear chemically resistant gloves (Nitrile/Butyl) and face shield.

-

Response: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN: Remove immediately all contaminated clothing.[2] Rinse skin with water/shower.[2]

-

Storage: Store under inert gas (Nitrogen/Argon). Hygroscopic and sensitive to CO

.

Safe Handling & Storage Protocols

The primary operational risks are chemical burns and carbamate formation (reaction with atmospheric CO

Handling Workflow (Diagram)

The following decision tree outlines the required PPE and engineering controls based on the scale of operation.

Caption: Decision matrix for handling corrosive, air-sensitive amines based on operational scale.

Storage Integrity

-

Atmosphere: Must be stored under Argon or Nitrogen . Exposure to air leads to the formation of solid carbamates (white crust) on the cap/septum, which can compromise seal integrity.

-

Temperature: 2–8 °C recommended to retard oxidation (yellowing).

-

Incompatibilities:

-

Strong Oxidizers: Risk of fire/explosion.

-

Acids/Acid Chlorides: Violent exothermic reaction.

-

Halogenated Solvents: May react slowly (alkylation) if left for extended periods.

-

Emergency Response & First Aid

Standard protocols for Corrosive Amines.

Biological Exposure Logic

Critical Warning: Do NOT use vinegar or acidic solutions to neutralize amine burns on eyes or skin. The heat of neutralization will aggravate the thermal injury superimposed on the chemical burn.

Caption: Immediate triage workflow for amine exposure. Note the prohibition of neutralization.

Synthesis & Application Context

Synthetic Utility

This compound is a key intermediate for Vernakalant and related anti-arrhythmic drugs. The (1R,2R) stereochemistry is critical for binding affinity to potassium channels (e.g., Kv1.5).

-

Synthesis Route: Typically synthesized via the ring opening of cyclohexene oxide with an alcohol (to form the trans-alcohol), followed by activation (mesylation) and displacement with azide/amine, or via resolution of trans-2-propoxycyclohexylamine.

-

Enantiomeric Purity: Crucial for biological activity. Purity is often assessed via Chiral HPLC (e.g., Chiralpak AD-H column) using alkane/alcohol mobile phases with diethylamine additive.

Stability & Degradation

-

Degradation Pathway:

-

Oxidation: Formation of N-oxides or imines (yellowing).

-

Carbamation: Reaction with CO

-

References

-

PubChem. Vernakalant (Compound CID 9930049). National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Cyclohexylamine - Registration Dossier (Hazards). Available at: [Link]

-

Fedida, D. (2007).[3] Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent.[3][4] Expert Opinion on Investigational Drugs, 16(4), 519-532. Available at: [Link]

Sources

Sourcing and Quality Assurance of Enantiopure 2-Propoxycyclohexylamine

Executive Summary

Enantiopure 2-propoxycyclohexylamine is a specialized chiral building block used in medicinal chemistry to modulate lipophilicity and receptor binding affinity in central nervous system (CNS) targets. Unlike its methoxy or ethoxy analogs, the propoxy variant is rarely available as a commodity "in-stock" reagent. It is typically classified as a Tier 3 (Make-to-Order) compound.

This guide provides a strategic framework for sourcing this compound, validating its stereochemical purity, and understanding the synthetic origins of potential impurities. It is designed to empower researchers to transition from "searching for a catalog number" to "managing a custom acquisition," ensuring data integrity in downstream biological assays.

Chemical Profile & Stereochemical Criticality

The molecule exists as four distinct stereoisomers due to its two chiral centers at C1 and C2. In drug development, the trans -isomers are predominantly favored for their thermodynamic stability and defined equatorial-equatorial conformation, which often aligns better with GPCR and ion channel binding pockets.

| Parameter | Specification |

| IUPAC Name | (1R,2R)-2-propoxycyclohexan-1-amine (or enantiomer) |

| CAS (Generic) | 105973-37-3 (Check specific isomer CAS) |

| Molecular Formula | C |

| Key Feature | Propoxy group adds steric bulk and lipophilicity ( |

| Critical Quality Attribute | Enantiomeric Excess (ee) > 98%; Diastereomeric Ratio (dr) > 95:5. |

Why Purity Matters: Using a racemate or a diastereomeric mixture (cis/trans) can lead to "false positives" in screening. The cis-isomer often adopts a chair conformation with one axial substituent, significantly altering the vector of the amine lone pair and preventing correct ligand-receptor docking.

Sourcing Strategy: The "Make-to-Order" Landscape

Since this compound is not a commodity, you must approach suppliers with a Custom Synthesis Management mindset.

Supplier Tier Analysis

| Tier | Supplier Category | Representative Vendors | Strategy |

| 1 | Global Catalogs | Sigma-Aldrich, TCI | High Cost / Low Risk. Use for <5g quantities if listed. Often re-sell from Tier 2. |

| 2 | Building Block Specialists | Enamine, Combi-Blocks, Chem-Space | Best Balance. Likely to have the "scaffold" and can synthesize the propoxy variant in 2-4 weeks. |

| 3 | Custom CROs | WuXi AppTec, Syngene, Pharmablock | Scale-Up. Use for >100g requirements. Requires detailed RFP (Request for Proposal). |

The Sourcing Workflow (Graphviz)

Caption: Decision matrix for sourcing rare chiral amines. Prioritize "Building Block Specialists" for speed.

Synthesis Pathways & Impurity Origins

Understanding how the supplier makes the compound allows you to predict impurities. The two most common routes are Epoxide Opening (Route A) and Reductive Amination (Route B).

Route A: Ring Opening (Most Likely for Enantiopure)

-

Precursor: Cyclohexene oxide.

-

Reaction: Asymmetric ring opening with propanol (often using a Co-Salen catalyst or subsequent resolution).

-

Impurity Profile:

-

Regioisomers: Unlikely due to symmetry.

-

Stereoisomers: cis-2-propoxycyclohexanol (if inversion fails during amine introduction).

-

Route B: Reductive Amination

-

Precursor: 2-Propoxycyclohexanone.

-

Reaction: Reductive amination with ammonia/hydride.

-

Impurity Profile:

-

Diastereomers: High risk of cis/trans mixtures. Requires rigorous chromatography to separate.

-

Caption: Synthesis pathway highlighting the origin of stereochemical impurities during the conversion of alcohol to amine.

Incoming Quality Control (IQC) Protocols

Trustworthiness Directive: Do not rely solely on the Certificate of Analysis (COA) provided by the vendor. Chiral compounds degrade or racemize if stored improperly (e.g., thermal stress).

Protocol 1: Identity Verification (H-NMR)

-

Solvent: CDCl

or DMSO-d -

Key Signals:

-

Propoxy Chain: Look for the triplet at

ppm (CH -

Stereochemistry Check: The coupling constant (

) of the proton at C1 (H-C-N) helps distinguish cis vs trans.-

Trans (ax-ax): Large coupling (

Hz). -

Cis (eq-ax): Smaller coupling (

Hz).

-

-

Protocol 2: Enantiomeric Excess (Chiral HPLC)

This is the "Gold Standard" for release.

-

Column: Daicel CHIRALPAK® AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the primary amine.

-

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).

-

Acceptance Criteria: Main enantiomer > 98.0% area AUC.

Protocol 3: Orthogonal Verification (Mosher's Amide)

If Chiral HPLC is unavailable, derivatize with

-

Mix 5 mg amine + 10 mg Mosher's chloride + Pyridine in NMR tube.

-

Analyze via

F-NMR . -

Two peaks indicate a racemic mixture; a single peak confirms enantiopurity.

References

-

Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Link

-

Sigma-Aldrich (Merck). Chiral Chromatography Columns Selection Guide.Link

-

Enamine Ltd. Building Blocks for Medicinal Chemistry: Chiral Amines.Link

-

Seco, J. M., et al. (2004). The Assignment of Absolute Configuration by NMR Using Chiral Derivatizing Agents. Chemical Reviews. Link

-

Combi-Blocks. Structure Search & Custom Synthesis Capabilities.Link

Methodological & Application

Application Note: Protocols for the Reductive Amination of Cyclohexanones

Abstract & Scope

Cyclohexylamines are privileged pharmacophores found in diverse therapeutic agents, including NMDA antagonists (e.g., Esketamine), mucolytics (e.g., Bromhexine), and viral inhibitors (e.g., Rimantadine). Their synthesis via reductive amination offers a convergent route to complex secondary and tertiary amines. However, the cyclic nature of the substrate introduces unique challenges: stereocontrol (cis/trans selectivity) , steric hindrance , and chemoselectivity .

This guide provides two field-proven protocols:

-

Method A (The Standard): Sodium Triacetoxyborohydride (STAB) – for high chemoselectivity and operational simplicity.

-

Method B (The Problem Solver): Titanium(IV) Isopropoxide / NaBH₄ – for sterically hindered or acid-sensitive substrates.

Mechanistic Insight & Stereochemistry

Understanding the mechanism is prerequisite to controlling the stereochemical outcome. The reaction proceeds through an iminium ion intermediate.[1][2]

Reaction Pathway

The formation of the iminium ion is often the rate-determining step in hindered systems. Once formed, the iminium is reduced by the hydride source.[2][3][4][5]

Figure 1: General mechanism of reductive amination. The dehydration step (Hemiaminal to Iminium) is reversible and often requires acid catalysis or water scavenging.

Stereochemical Control (Axial vs. Equatorial)

In cyclohexanones, the hydride can attack the iminium ion from two trajectories:[1]

-

Axial Attack: Leads to the Equatorial Amine (Thermodynamic product).

-

Equatorial Attack: Leads to the Axial Amine (Kinetic product).[1]

Expert Insight: Unlike simple ketone reduction, where small hydrides (NaBH₄) yield thermodynamic alcohols, reductive amination with STAB often exhibits "Abdel-Magid Selectivity." Due to the steric bulk of the triacetoxy group, STAB may favor equatorial attack , leading to the formation of the axial amine (cis isomer in 4-substituted systems) in ratios up to 2:1, contrary to thermodynamic expectations [1].

Method Selection Guide

| Feature | Method A: STAB (NaBH(OAc)₃) | Method B: Ti(OiPr)₄ / NaBH₄ | Method C: NaBH₃CN |

| Primary Use | General purpose, chemoselective.[6] | Sterically hindered amines/ketones.[5] | Legacy method (Toxic). |

| Mechanism | Direct reductive amination.[1][4][7][8][9] | Lewis-acid activation + Scavenging.[10] | pH-dependent reduction. |

| Toxicity | Low (Boric acid byproduct). | Low (Titanium dioxide byproduct). | High (HCN potential). |

| Water Tolerance | Moderate (reacts slowly). | Low (Ti species hydrolyze). | High. |

| Selectivity | Does not reduce ketones/aldehydes rapidly. | Reduces imines exclusively. | Requires pH 6-7 control. |

Protocol A: The "Gold Standard" (STAB)

Reference: Abdel-Magid, A. F., et al. J. Org. Chem. 1996 [1].[5][8][9][11]

Rationale: STAB is mild and allows for "Direct" reductive amination (one-pot) because it reduces the iminium ion much faster than the ketone carbonyl.

Materials

-

Solvent: 1,2-Dichloroethane (DCE) is preferred (fastest rates). THF is a viable green alternative.

-

Reagent: Sodium Triacetoxyborohydride (1.4 – 1.6 equiv).

-

Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Procedure

-

Setup: In a clean, dry flask under Nitrogen/Argon, dissolve the Cyclohexanone (1.0 equiv) and Amine (1.05 – 1.2 equiv) in DCE (0.2 – 0.4 M concentration).

-

Catalysis: Add Acetic Acid (1.0 – 2.0 equiv).

-

Note: If using an amine salt (e.g., HCl salt), add Et₃N (1.0 equiv) to free the base, and skip AcOH.

-

-

Reaction: Add STAB (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.

-

Checkpoint: If the ketone persists but amine is consumed, add 0.5 equiv more STAB.

-

-

Quench: Quench by adding saturated aqueous NaHCO₃ (approx. equal volume to solvent). Stir for 15 minutes to destroy excess borohydride.

-

Workup: Extract with DCM or EtOAc (x3). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

Troubleshooting:

-

Stalled Reaction: If the imine is not forming (ketone remains), add 3Å Molecular Sieves to the reaction mixture to drive dehydration.

Protocol B: Titanium-Mediated Amination

Reference: Mattson, R. J., et al. J. Org.[4] Chem. 1990 [2].[1][4]

Rationale: For sterically hindered substrates (e.g., 2,6-disubstituted cyclohexanones or tert-butyl amines), standard condensation is too slow. Ti(OiPr)₄ acts as a strong Lewis acid and a water scavenger, forcing imine formation.[10]

Step-by-Step Procedure

-

Imine Formation: In a dry flask, mix Cyclohexanone (1.0 equiv) and Amine (1.1 equiv) neat (no solvent) or in minimal absolute EtOH.

-

Activation: Add Titanium(IV) Isopropoxide (1.25 – 1.5 equiv) dropwise.

-

Caution: Exothermic.

-

-

Incubation: Stir the viscous mixture under Nitrogen at RT for 1–6 hours.

-

Checkpoint: Confirm imine formation by IR (disappearance of C=O stretch ~1715 cm⁻¹, appearance of C=N ~1640 cm⁻¹).

-

-

Reduction: Dilute with absolute EtOH (if neat). Add NaBH₄ (1.0 equiv) carefully.

-

Note: Reaction may warm up. Stir for 2–8 hours.

-

-

Hydrolysis (Critical Step): The reaction will contain a titanium emulsion that is difficult to filter.

-

Method 1: Add 2M NaOH solution to precipitate white TiO₂. Filter through Celite.

-

Method 2 (Gentler): Add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir vigorously until layers separate clearly.

-

-

Workup: Extract aqueous layer with EtOAc.

Workflow Decision Matrix

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Quality Control & Analysis

-

NMR (¹H):

-

Axial Proton (H-1): Appears as a broad multiplet (w½ ≈ 8-10 Hz) if the amine is equatorial (cis-relationship to axial H).

-

Equatorial Proton (H-1): Appears as a narrow multiplet (w½ ≈ 20 Hz) if the amine is axial .

-

-

Mass Spectrometry: Essential to distinguish between secondary amine (desired) and tertiary amine (over-alkylation impurity).

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][9][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][8][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][8][11] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4]

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[6][10] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[10]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. vaia.com [vaia.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. designer-drug.com [designer-drug.com]

- 11. Sodium Triacetoxyborohydride [sigmaaldrich.cn]

- 12. scribd.com [scribd.com]

Application Note: (1R,2R)-2-Propoxycyclohexan-1-amine as a Pharmaceutical Intermediate

[1]

Executive Summary & Strategic Significance

(1R,2R)-2-Propoxycyclohexan-1-amine represents a critical class of 1,2-trans-disubstituted cyclohexane building blocks.[1] Its rigid chair conformation locks the amino and ether substituents into a specific spatial arrangement (diequatorial in the ground state), which is essential for high-affinity binding to protein targets such as the hERG potassium channel, NaV1.x sodium channels, and Sigma receptors.[1]

This scaffold acts as a "conformational lock," reducing the entropic penalty of binding compared to flexible linear alkyl chains.[1] It is structurally homologous to the core pharmacophore found in anti-arrhythmic drugs like Vernakalant and various investigational analgesics.[1]

Key Applications

-

Medicinal Chemistry: Optimization of LogP and blood-brain barrier (BBB) permeability via the propoxy chain (LogP ~1.8–2.1).[1]

-

Process Chemistry: A robust chiral resolving agent and intermediate for reductive amination.[1]

-

Stereochemical Control: The (1R,2R) configuration is often the "eutomer" (active isomer) in CNS and cardiovascular targets, necessitating high Enantiomeric Excess (% ee).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification | Notes |

| IUPAC Name | (1R,2R)-2-Propoxycyclohexan-1-amine | Trans-diequatorial configuration |

| Molecular Formula | C₉H₁₉NO | |

| Molecular Weight | 157.26 g/mol | |

| Appearance | Colorless to pale yellow oil | Hygroscopic |

| Chirality | (1R, 2R) | Enantiomer of (1S, 2S) |